molecular formula C9H11Cl2NO B503660 2-(2,3-Dichloro-benzylamino)-ethanol CAS No. 81316-53-2

2-(2,3-Dichloro-benzylamino)-ethanol

Cat. No.: B503660
CAS No.: 81316-53-2
M. Wt: 220.09g/mol
InChI Key: GQCJTRZKCFBVQK-UHFFFAOYSA-N
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Description

2-(2,3-Dichloro-benzylamino)-ethanol is an organic compound characterized by the presence of a benzylamino group substituted with two chlorine atoms at the 2 and 3 positions, and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichloro-benzylamino)-ethanol typically involves the reaction of 2,3-dichlorobenzylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2,3-Dichlorobenzylamine} + \text{Ethylene oxide} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and isolation of the final product to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichloro-benzylamino)-ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorine atoms in the benzylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,3-dichlorobenzaldehyde or 2,3-dichlorobenzoic acid, while reduction may produce 2,3-dichlorobenzylamine or 2,3-dichlorobenzyl alcohol.

Scientific Research Applications

2-(2,3-Dichloro-benzylamino)-ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2,3-Dichloro-benzylamino)-ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorobenzylamine: A precursor in the synthesis of 2-(2,3-Dichloro-benzylamino)-ethanol.

    2,3-Dichlorobenzyl alcohol: A related compound with similar structural features.

    2,3-Dichlorobenzaldehyde: An oxidation product of this compound.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both benzylamino and ethanol functional groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-[(2,3-dichlorophenyl)methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2NO/c10-8-3-1-2-7(9(8)11)6-12-4-5-13/h1-3,12-13H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCJTRZKCFBVQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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